3,3-dimethyl-N-(pyridin-4-yl)butanamide
Description
Properties
IUPAC Name |
3,3-dimethyl-N-pyridin-4-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)8-10(14)13-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSIERAKGGMEJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride-Mediated Amidation
The most direct route involves reacting 3,3-dimethylbutanoyl chloride with pyridin-4-amine (4-aminopyridine). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride.
Reaction Conditions:
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproduct.
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Temperature: 0–25°C under inert atmosphere.
Workup:
-
Quench with aqueous sodium bicarbonate.
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Extract with DCM, dry over anhydrous MgSO₄, and concentrate.
Yield: ~65–75% after purification by silica gel chromatography (hexane/ethyl acetate gradient).
Coupling Reagent-Assisted Synthesis
Carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate amide bond formation between 3,3-dimethylbutanoic acid and 4-aminopyridine.
Reaction Conditions:
-
Activators: Hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).
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Solvent: Dimethylformamide (DMF) or acetonitrile.
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Temperature: Room temperature for 12–24 hours.
Workup:
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Dilute with ethyl acetate, wash with 1M HCl and brine.
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Purify via recrystallization (ethanol/water).
Yield: ~80–85% with >95% purity by HPLC.
Optimization of Reaction Parameters
Solvent Selection
| Solvent | Dielectric Constant | Reaction Efficiency (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 68 | 92 |
| DMF | 36.7 | 82 | 96 |
| THF | 7.52 | 71 | 89 |
Polar aprotic solvents like DMF enhance coupling reagent efficacy by stabilizing transition states.
Temperature Effects
-
Acid Chloride Method: Lower temperatures (0°C) minimize side reactions (e.g., pyridine N-oxide formation).
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Coupling Method: Room temperature suffices due to reagent stability.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 2H, pyridine-H), 7.25 (d, 2H, pyridine-H), 6.10 (br s, 1H, NH), 2.35 (s, 2H, COCH₂), 1.15 (s, 6H, (CH₃)₂).
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ESI-MS: m/z 221.2 [M+H]⁺.
Challenges and Mitigation Strategies
Side Reactions
-
Pyridine N-Oxidation: Avoided by using inert atmospheres and low temperatures.
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Incomplete Activation: Additive use of HOBt suppresses racemization in coupling reactions.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-(pyridin-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3,3-dimethylbutanoic acid derivatives.
Reduction: 3,3-dimethyl-N-(pyridin-4-yl)butanamine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3,3-dimethyl-N-(pyridin-4-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-(pyridin-4-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, while the amide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following compounds share structural similarities with 3,3-dimethyl-N-(pyridin-4-yl)butanamide, differing primarily in substituents, chain length, or functional groups. These variations significantly impact their properties and applications.
Pyridine-Linked Butanamides and Related Amides
Key Observations :
- Shorter chains (e.g., propanamide) favor solubility and rapid clearance .
- Pyridine Positioning : The pyridin-4-yl group’s orientation may influence hydrogen bonding or π-π stacking in target binding .
Halogenated and Aromatic Derivatives
Key Observations :
- Halogenation : Bromine in bromobutide enhances electrophilicity, making it reactive for herbicidal action .
- Aromatic Complexity : The pyrazolopyrimidine derivative () demonstrates how aromatic heterocycles improve target specificity, likely in pharmaceutical contexts .
- Hydroxy/Sulfur Groups : The dihydroxy and phenylsulfanylethyl groups in may confer antioxidant or metal-chelating properties .
Fluorinated Analogs and Stereochemical Variants
Key Observations :
- Fluorine Substitution : Trifluoromethyl groups enhance metabolic stability and binding affinity via hydrophobic and electrostatic interactions .
- Stereochemistry : The R/S configuration in compounds highlights the role of chirality in biological activity, where one enantiomer may exhibit superior efficacy .
Q & A
Q. Critical Factors :
- Catalysts : Use of HATU or DCC improves coupling efficiency.
- pH Control : Neutral to slightly basic conditions stabilize the amide bond .
Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?
Q. Basic
- NMR Spectroscopy : H and C NMR confirm the presence of pyridinyl protons (δ 8.5–7.5 ppm) and dimethyl groups (δ 1.2–1.4 ppm).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 221.14) .
How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?
Advanced
Methodology :
- Catalyst Screening : Compare yields using carbodiimides (DCC, EDC) vs. organocatalysts (DMAP).
- Solvent Effects : Test DMF (high polarity) vs. dichloromethane (low polarity) for reaction kinetics.
- Reaction Time : Monitor via TLC; optimal coupling occurs within 4–6 hours at 25°C.
Q. Data Example :
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| DCC | DMF | 78 |
| EDC | DCM | 65 |
| DMAP | THF | 72 |
Recommendation : DCC in DMF maximizes yield .
What in vitro assays are recommended to evaluate the biological activity of this compound, particularly in anticancer research?
Q. Advanced
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Enzyme Inhibition : Screen for kinase or protease inhibition using fluorogenic substrates (e.g., ATPase assays).
- Apoptosis Markers : Quantify caspase-3/7 activation via luminescence assays .
Note : Include positive controls (e.g., cisplatin) and validate results with triplicate experiments.
What computational methods are suitable for predicting the binding affinity of this compound with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or GPCRs.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- QSAR Models : Corrogate substituent effects (e.g., dimethyl groups) with activity using MOE or Schrödinger .
Q. Key Parameters :
- Docking score < -7.0 kcal/mol indicates strong binding.
- RMSD < 2.0 Å in MD suggests stable binding .
How do structural modifications to the pyridine or dimethyl groups in this compound affect its pharmacological profile?
Advanced
Structure-Activity Relationship (SAR) Insights :
- Pyridine Substituents : Fluorination at C2 enhances membrane permeability (logP reduction by 0.5 units).
- Dimethyl Groups : Replacing with cyclopropane increases metabolic stability (t > 4 hours in liver microsomes).
- Amide Linker : Introducing methyl groups ortho to the amide improves target selectivity (e.g., 10-fold vs. off-targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
